Blood Pressure Reduction: Comparable Efficacy to Nifedipine GITS in High-Risk Hypertension
In the INSIGHT trial, co-amilozide (25 mg hydrochlorothiazide + 2.5 mg amiloride daily) reduced blood pressure from 176/-- mm Hg to 145/82 mm Hg in diabetic patients, which was comparable to the reduction observed with nifedipine GITS 30 mg (175/-- mm Hg to 144/82 mm Hg) [1]. The primary cardiovascular outcome incidence was also similar between the two treatments (8.4% vs. 8.3%; RR=0.99, P=1.00) [1].
| Evidence Dimension | Blood Pressure Reduction (Systolic/Diastolic, mm Hg) |
|---|---|
| Target Compound Data | 176/-- to 145/82 mm Hg |
| Comparator Or Baseline | Nifedipine GITS: 175/-- to 144/82 mm Hg |
| Quantified Difference | No significant difference (P=1.00) |
| Conditions | INSIGHT trial, 55-80 y hypertensive diabetics, 3-year follow-up |
Why This Matters
This establishes co-amilozide as a non-inferior alternative to a calcium channel blocker for cardiovascular risk reduction in hypertensive diabetics, supporting its use in formularies where a diuretic-based regimen is preferred.
- [1] Mancia G, et al. Outcomes with nifedipine GITS or co-amilozide in hypertensive diabetics and nondiabetics in INSIGHT. Hypertension. 2003;41(3):431-6. View Source
